molecular formula C18H22N2O4 B4843787 3-(3,4,5-trimethoxyphenyl)-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2-propen-1-one

3-(3,4,5-trimethoxyphenyl)-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2-propen-1-one

Cat. No. B4843787
M. Wt: 330.4 g/mol
InChI Key: UIWQFIOMYPOOSI-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,4,5-trimethoxyphenyl)-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2-propen-1-one, also known as Curcumin III, is a natural compound found in turmeric. It has gained significant attention from the scientific community due to its potential therapeutic properties.

Mechanism of Action

The mechanism of action of 3-(3,4,5-trimethoxyphenyl)-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2-propen-1-one III is not fully understood. However, it is believed to exert its therapeutic effects by modulating various signaling pathways and gene expression. It has been shown to inhibit the activation of NF-κB, a transcription factor that plays a critical role in inflammation and cancer. It has also been shown to activate the Nrf2 pathway, which regulates the expression of antioxidant enzymes.
Biochemical and Physiological Effects:
3-(3,4,5-trimethoxyphenyl)-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2-propen-1-one III has been shown to possess a wide range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. It has also been shown to induce apoptosis in cancer cells and inhibit angiogenesis. Additionally, it has been shown to improve cognitive function and reduce oxidative stress.

Advantages and Limitations for Lab Experiments

3-(3,4,5-trimethoxyphenyl)-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2-propen-1-one III has several advantages for lab experiments. It is a natural compound that is readily available and relatively inexpensive. It is also relatively stable and has a long shelf life. However, one limitation of using 3-(3,4,5-trimethoxyphenyl)-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2-propen-1-one III in lab experiments is its low solubility in water, which can make it difficult to work with.

Future Directions

There are several future directions for the study of 3-(3,4,5-trimethoxyphenyl)-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2-propen-1-one III. One area of research is the development of more efficient synthesis methods that can produce higher yields of the compound. Another area of research is the investigation of its potential therapeutic properties for the treatment of various diseases. Additionally, the development of novel drug delivery systems that can improve the solubility and bioavailability of 3-(3,4,5-trimethoxyphenyl)-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2-propen-1-one III is an area of active research.

Scientific Research Applications

3-(3,4,5-trimethoxyphenyl)-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)-2-propen-1-one III has been extensively studied for its potential therapeutic properties. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

IUPAC Name

(E)-3-(3,4,5-trimethoxyphenyl)-1-(1,3,5-trimethylpyrazol-4-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4/c1-11-17(12(2)20(3)19-11)14(21)8-7-13-9-15(22-4)18(24-6)16(10-13)23-5/h7-10H,1-6H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIWQFIOMYPOOSI-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)C=CC2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=NN1C)C)C(=O)/C=C/C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(3,4,5-trimethoxyphenyl)-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)prop-2-en-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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